molecular formula C26H35NO3S B15038551 Ethyl 6-tert-butyl-2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-tert-butyl-2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15038551
M. Wt: 441.6 g/mol
InChI Key: QVTFNMXJVHQWOW-UHFFFAOYSA-N
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Description

ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and influence on the compound’s reactivity. The compound’s structure includes an ethyl ester, an amide linkage, and multiple tert-butyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a benzothiophene derivative with tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and sterically hindered tert-butyl groups.

Properties

Molecular Formula

C26H35NO3S

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-[(4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H35NO3S/c1-8-30-24(29)21-19-14-13-18(26(5,6)7)15-20(19)31-23(21)27-22(28)16-9-11-17(12-10-16)25(2,3)4/h9-12,18H,8,13-15H2,1-7H3,(H,27,28)

InChI Key

QVTFNMXJVHQWOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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